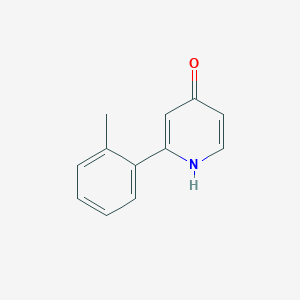

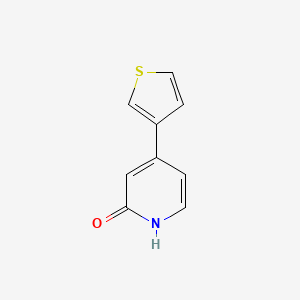

2-Hydroxy-4-(2-methylphenyl)pyridine

描述

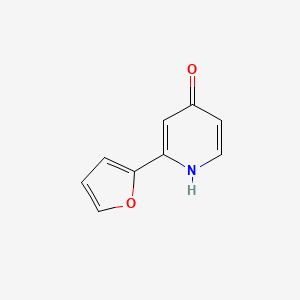

“2-Hydroxy-4-(2-methylphenyl)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . It is formed by the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4-(2-methylphenyl)pyridine” is characterized by a pyridine ring, which is a nitrogen-containing heterocycle. The pyridine ring is attached to a methyl group at the 2-position and a hydroxy group at the 4-position .科学研究应用

Organic Synthesis and Medicinal Chemistry

2-Hydroxy-4-(2-methylphenyl)pyridine serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. Its unique structure allows for diverse modifications, making it a versatile tool for drug discovery and development .

Metal Chelation and Coordination Chemistry

The hydroxypyridinone moiety in 2-Hydroxy-4-(2-methylphenyl)pyridine has excellent metal-binding properties. It forms stable complexes with transition metals, which find applications in catalysis, bioinorganic chemistry, and environmental remediation. These complexes can be used as contrast agents in magnetic resonance imaging (MRI) or as potential therapeutic agents .

Antioxidant and Anti-Inflammatory Properties

Studies suggest that 2-Hydroxy-4-(2-methylphenyl)pyridine exhibits antioxidant and anti-inflammatory effects. Researchers investigate its potential as a natural antioxidant in food additives or as an ingredient in skincare products. Its ability to scavenge free radicals contributes to its health-related applications .

Photophysical Properties and Luminescent Materials

The pyridinone ring system in this compound imparts interesting photophysical properties. Researchers explore its luminescent behavior, which could lead to applications in optoelectronics, sensors, and imaging. By incorporating it into polymers or nanoparticles, scientists aim to develop novel materials with tailored emission properties .

Biorenewable Molecules and Green Chemistry

As part of the broader field of green chemistry, 2-Hydroxy-4-(2-methylphenyl)pyridine contributes to sustainable practices. Researchers investigate its use as a biorenewable feedstock for chemical synthesis. By replacing petroleum-derived precursors, it supports the transition to more eco-friendly processes .

Coordination Polymers and Supramolecular Chemistry

The coordination ability of 2-Hydroxy-4-(2-methylphenyl)pyridine allows its incorporation into coordination polymers and supramolecular assemblies. These materials have applications in gas storage, drug delivery, and molecular recognition. Researchers design frameworks based on this compound to achieve specific functions .

未来方向

The future directions in the research and application of “2-Hydroxy-4-(2-methylphenyl)pyridine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

作用机制

Target of Action

Similar compounds have been known to interact with benzylic positions . The benzylic position is a carbon atom adjacent to a benzene ring, and it plays a crucial role in various chemical reactions .

Mode of Action

The mode of action of 2-Hydroxy-4-(2-methylphenyl)pyridine involves interactions at the benzylic position . These interactions can include free radical reactions, nucleophilic substitutions, and oxidations . For instance, in a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a succinimidyl radical. This radical can then remove a hydrogen atom from the benzylic position, leading to various chemical transformations .

Biochemical Pathways

Similar compounds have been known to participate in reactions at the benzylic position, which can influence various biochemical pathways .

Result of Action

The compound’s interactions at the benzylic position can lead to various chemical transformations, which may have downstream effects on cellular processes .

Action Environment

The action of 2-Hydroxy-4-(2-methylphenyl)pyridine can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by the presence of different halogens . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemical species.

属性

IUPAC Name |

4-(2-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRXAPIVLUMSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671752 | |

| Record name | 4-(2-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(2-methylphenyl)pyridine | |

CAS RN |

1159820-69-5 | |

| Record name | 4-(2-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。